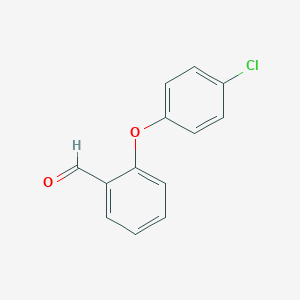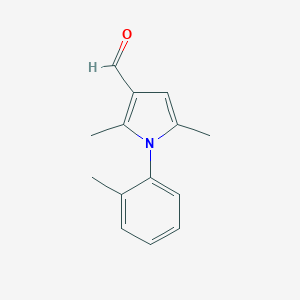
2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including those similar to 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde, often involves regiospecific preparation from corresponding pyrrole-2-carbaldehydes through lithiation or metallation processes. For example, new group 14 5-metallated pyrrole-2-carbaldehydes have been prepared from pyrrole-2-carbaldehydes by lithiation after protection of the aldehyde function or by metallation using organometallic reagents (Denat, Gaspard-Iloughmane, & Dubac, 1992).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a pyrrole ring, which is a five-membered heterocyclic ring containing nitrogen. The structural analysis often involves X-ray crystallography to determine the crystalline structure and spectroscopic methods for identifying functional groups and bonding patterns. For instance, the crystal and molecular structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximates, reveal complex coordination geometries and bonding patterns indicative of the versatile nature of pyrrole derivatives (Shearer, Twiss, & Wade, 1980).
Chemical Reactions and Properties
Pyrrole derivatives engage in a variety of chemical reactions, including condensation, oxidation, and functionalization, which modify their physical and chemical properties. For example, pyrrole-2-carbaldehyde derivatives have been synthesized through oxidative annulation and direct Csp3-H to C═O oxidation, showcasing the compound's ability to undergo transformation and create complex structures (Wu et al., 2018).
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Group 14 5-Metallated Pyrrole-2-Carbaldehydes
The synthesis of new group 14 5-metallated pyrrole-2-carbaldehydes has been studied. This includes the synthesis of silylated compounds from related pyrrole derivatives (Denat, Gaspard-Iloughmane, & Dubac, 1992).
Chromatographic Separation of Enantiomers
Research on sterically hindered N-aryl pyrroles, including 2,5-dimethylpyrrole-3-carbaldehydes, has focused on the separation of enantiomers and barriers to racemization, contributing to our understanding of the stereochemical properties of these compounds (Vorkapić-Furač et al., 1989).
Pyrrole Chalcone Derivative Synthesis
A study involved the synthesis of a pyrrole chalcone derivative, which is significant for understanding the chemical behavior and potential applications of such compounds (Singh, Rawat, & Sahu, 2014).
Molecular and Structural Studies
Hydrogen-Bonding Patterns
The hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole have been analyzed, providing insights into the structural properties and potential intermolecular interactions of similar compounds (Senge & Smith, 2005).
Crystal Structure and Spectroscopy Analysis
Studies have been conducted on the crystal structure, infrared, Raman, and density functional studies of related pyrrole compounds, furthering our understanding of their molecular properties (Morzyk-Ociepa et al., 2017).
Applications in Coordination Chemistry and Catalysis
Aluminum and Zinc Complexes with Pyrrole-Based Ligands
Research into the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands has implications for their use in catalysis, particularly in polymerization processes (Qiao, Ma, & Wang, 2011).
Supramolecular Chains of {Mn(III)25} Barrel-Like Single Molecule Magnets
A study explored the use of a pyrrole derivative in coordinating paramagnetic transition metal ions, leading to the creation of a new type of single-molecule magnetic structure (Giannopoulos et al., 2014).
Derivative Synthesis and Pharmaceutical Potential
Synthesis of Fused β‐Carbolines and Pyrrolo Derivatives
The condensation of pyrrolecarbaldehydes with other compounds has led to the synthesis of new heterocyclic compounds, indicating potential pharmaceutical applications (Condie & Bergman, 2004).
Derivatives for Pharmacological Interest
A series of heterocyclic compounds using pyrrolecarbaldehydes and thiobarbituric acids were synthesized, hinting at their pharmacological relevance (Bijev & Prodanova, 2004).
Mécanisme D'action
Target of Action
The primary targets of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets by binding to the active sites of both the Enoyl ACP Reductase and DHFR enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The affected pathways include the fatty acid synthesis pathway and the folate metabolism pathway . The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the integrity of the bacterial cell membrane. On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, affecting the synthesis of nucleotides required for DNA replication .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of bacterial cell membrane integrity and inhibition of DNA replication . These effects lead to the death of the bacteria, demonstrating the compound’s potential as an antibacterial agent .
Propriétés
IUPAC Name |
2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-6-4-5-7-14(10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCYDEMQPZTSEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358123 |
Source


|
| Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde | |
CAS RN |
119673-47-1 |
Source


|
| Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



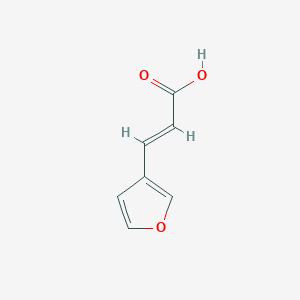




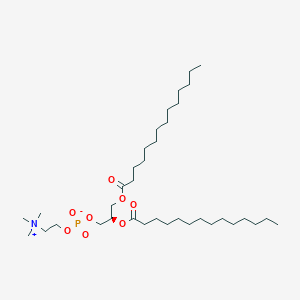
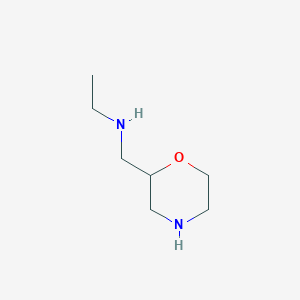

![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)
